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Nisin from Lactococcus lactis -

Nisin from Lactococcus lactis

Catalog Number: EVT-8041223
CAS Number:
Molecular Formula: C143H230N42O37S7
Molecular Weight: 3354.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nisin is synthesized by Lactococcus lactis, particularly the strain Lactococcus lactis subsp. lactis or Lactococcus lactis subsp. cremoris. It is classified as a lantibiotic due to its structure and mode of action, which includes the presence of unusual amino acids such as lanthionine. Nisin's classification can be further specified into two main variants: nisin A and nisin Z, with nisin A being the most prevalent form.

Synthesis Analysis

The synthesis of nisin involves a complex biosynthetic pathway that begins with the ribosomal production of a precursor peptide known as pre-nisin. This precursor consists of a 23-amino acid leader peptide and a 34-amino acid core peptide. The maturation process involves several key steps:

  1. Dehydration: The dehydratase enzyme NisB catalyzes the dehydration of specific serine and threonine residues in the core peptide, converting them into dehydroalanine and dehydrobutyrine.
  2. Cyclization: The cyclase NisC facilitates the formation of five cyclic bridges through intramolecular addition reactions, resulting in lanthionine and methyllanthionine rings.
  3. Export: The fully modified pre-nisin is then transported out of the cell by the ATP-binding cassette transporter NisT .

The entire process requires coordination among various enzymes and cellular components, highlighting its complexity and efficiency.

Molecular Structure Analysis

Nisin has a molecular weight of approximately 3,300 Da and consists of 34 amino acids arranged in a specific sequence that allows for its unique structural features. The core structure is characterized by five lanthionine rings formed through the post-translational modifications described earlier. These rings contribute to nisin's stability and antimicrobial activity.

Structural Features

  • Lanthionine Rings: These cyclic structures are crucial for nisin's function, providing rigidity and resistance to proteolytic degradation.
  • Hydrophobic Regions: Nisin contains hydrophobic regions that facilitate its interaction with bacterial membranes.
  • Cationic Nature: The presence of positively charged residues enhances its ability to bind to negatively charged bacterial membranes, promoting its antimicrobial action .
Chemical Reactions Analysis

Nisin undergoes several key chemical reactions during its biosynthesis:

  1. Dehydration Reactions: Catalyzed by NisB, these reactions convert serine and threonine residues into dehydroalanine and dehydrobutyrine.
  2. Cyclization Reactions: Mediated by NisC, these reactions involve the formation of thioether bonds between dehydrated residues and cysteine residues, resulting in lanthionine rings.
  3. Proteolytic Activation: After export, pre-nisin can be activated into mature nisin through cleavage by specific proteases such as NisP .

These reactions are essential for producing active nisin capable of exerting its antimicrobial effects.

Mechanism of Action

Nisin exerts its antimicrobial effects primarily through interaction with bacterial membranes. Its mechanism can be summarized as follows:

  1. Membrane Binding: Nisin binds to lipid II, a precursor involved in peptidoglycan synthesis in bacterial cell walls.
  2. Pore Formation: The binding disrupts membrane integrity, leading to pore formation that results in leakage of cellular contents.
  3. Inhibition of Cell Wall Synthesis: By binding lipid II, nisin inhibits the synthesis of peptidoglycan, ultimately leading to cell death .

The effectiveness of nisin against various Gram-positive bacteria underscores its potential as a natural preservative and therapeutic agent.

Physical and Chemical Properties Analysis

Nisin exhibits several notable physical and chemical properties:

  • Solubility: Nisin is soluble in water but less soluble in organic solvents due to its peptide nature.
  • Stability: It is stable under acidic conditions but can be degraded by high temperatures or prolonged exposure to alkaline environments.
  • Antimicrobial Activity: Nisin demonstrates potent activity against a wide range of Gram-positive bacteria, including Listeria monocytogenes and Staphylococcus aureus.

These properties make nisin an effective preservative in food products .

Applications

Nisin has diverse applications across several fields:

  1. Food Preservation: Widely used as a natural preservative in dairy products, canned foods, and meat products to inhibit spoilage bacteria.
  2. Pharmaceuticals: Investigated for potential use in treating infections caused by antibiotic-resistant bacteria due to its unique mechanism of action.
  3. Biotechnology: Employed in biotechnological processes for producing recombinant proteins using Lactococcus lactis as a host organism .

The versatility of nisin highlights its significance in both food science and medical research.

Biosynthesis and Genetic Regulation

Ribosomally Synthesized Post-Translationally Modified Peptide (RiPP) Framework

Nisin belongs to the class I lanthipeptides, characterized by their ribosomal synthesis as precursor peptides followed by extensive post-translational modifications. The biosynthetic genes are organized in a compact nis gene cluster, which is chromosomally encoded and often linked with sucrose utilization genes on conjugative transposons, facilitating horizontal transfer among bacterial strains [1] [6].

Nisin Gene Cluster Architecture (nisABTCIPRK Operon)

The nisin biosynthetic operon (nisABTCIPRK) encodes all enzymes and regulatory proteins required for production, modification, transport, and immunity:

  • NisA: Structural gene encoding the 57-amino-acid prenisin peptide, comprising an N-terminal leader peptide (23 aa) and the C-terminal core peptide (34 aa) that becomes the mature bacteriocin [1] [6].
  • NisB: Dehydratase responsible for serine/threonine dehydration to form didehydroalanine (Dha) and didehydrobutyrine (Dhb) [1] [3].
  • NisT: ABC transporter exporting modified prenisin across the membrane [2] [6].
  • NisC: Cyclase catalyzing thioether bond formation between cysteine residues and dehydrated residues to form lanthionine/methyllanthionine rings [3] [8].
  • NisI: Immunity lipoprotein binding nisin extracellularly [1] [5].
  • NisP: Extracellular serine protease cleaving the leader peptide [3] [9].
  • NisR/NisK: Two-component regulatory system governing autoinduction [5] [6].

Table 1: Core Genes in the Nisin Biosynthetic Cluster

GeneFunctionKey Features
nisAStructural precursorEncodes leader (residues -23 to -1) and core peptide
nisBDehydrataseSer/Thr dehydration via glutamyl-tRNA-dependent phosphorylation
nisTABC transporterExports modified prenisin
nisCCyclaseZn²⁺-dependent lanthionine ring formation
nisPProteaseSubtilisin-like serine protease; cleaves leader peptide
nisIImmunity proteinLipoprotein sequestering extracellular nisin
nisRResponse regulatorBinds nisA and nisF promoters upon phosphorylation
nisKHistidine kinaseAutophosphorylates upon nisin binding

Transcription occurs in two operons: nisABTCIP and nisFEG, the latter encoding an auxiliary ABC transporter enhancing immunity. Expression initiates during mid-exponential growth, peaking in stationary phase [5] [6].

Role of nisRK Two-Component Regulatory System in Autoinduction

Nisin biosynthesis is autoinduced via a quorum-sensing mechanism mediated by the NisRK two-component system:

  • Signal Sensing: Extracellular mature nisin binds the membrane-associated histidine kinase NisK, triggering autophosphorylation at a conserved histidine residue [5] [9].
  • Transcriptional Activation: Phosphoryl transfer to the response regulator NisR enables its binding to promoter regions upstream of nisA and nisFEG, activating transcription [6] [9].
  • Threshold Sensitivity: Induction requires nisin concentrations ≥1–5 ng/ml in L. lactis but significantly higher levels (50 IU/ml) in heterologous hosts like Enterococcus, indicating species-specific efficiency [2] [5].

Table 2: Components of the Nisin Autoinduction Circuit

ComponentRoleMechanism
Mature nisinAutoinducerBinds extracellular domain of NisK
NisKSensor kinaseHistidine autophosphorylation upon signal detection
NisRResponse regulatorDNA binding after phosphotransfer from NisK
nisA promoterInduction targetDrives expression of biosynthetic genes
nisF promoterImmunity inductionUpregulates immunity transporter operon

This system creates a positive feedback loop where nisin production amplifies its own biosynthesis and confers simultaneous immunity [5] [6].

Enzymatic Modifications in Nisin Maturation

Dehydration and Cyclization by NisB and NisC

Nisin maturation involves sequential enzymatic modifications:1. Dehydration:- NisB dehydrates specific Ser/Thr residues in the core peptide using glutamyl-tRNA as a phosphate donor, forming Dha/Dhb via phosphoester intermediates [3] [8].- Modification proceeds directionally from the C- to N-terminus and requires the leader peptide for substrate recognition [3].2. Cyclization:- NisC catalyzes intramolecular thioether bond formation between cysteine thiols and dehydrated residues (Dha/Dhb), generating lanthionine (Lan) or methyllanthionine (MeLan) rings [3] [8].- This Zn²⁺-dependent enzyme forms five cyclic thioethers in nisin (rings A–E), critical for structural stability and antimicrobial activity [8].

The leader peptide remains intact during these steps, preventing premature toxicity to the producer cell [3] [6].

Leader Peptide Cleavage by NisP Protease

The final maturation step involves proteolytic removal of the leader peptide:

  • Specificity: NisP, a cell wall-anchored subtilisin-like serine protease, cleaves prenisin at the conserved cleavage site (Ala⁻¹-Ser⁺¹) after export by NisT [3] [9].
  • Recognition Motifs: Cleavage efficiency depends on:
  • The arginine residue at position −2 of the leader peptide.
  • The topology of lanthionine rings in the core peptide [3] [7].
  • Extracellular Activation: Cleavage occurs outside the cytoplasm, releasing mature nisin. Soluble NisP variants can process diverse lanthipeptides, demonstrating utility in biotechnological applications [3] [7].

Evolutionary Conservation of Lantibiotic Biosynthetic Pathways

Nisin shares mechanistic parallels with other lanthipeptides, though key variations reflect evolutionary diversification:

Biosynthetic Enzyme Architectures

  • LanB/LanC vs. LanM Systems:
  • Nisin uses the two-enzyme system (NisB/NisC), characteristic of type I lanthipeptides like subtilin.
  • Type II lanthipeptides (e.g., mersacidin) employ a single bifunctional LanM enzyme for dehydration and cyclization [4] [8].
  • Protease Diversity:
  • Leader peptide removal in type I systems uses extracellular subtilisin-like proteases (e.g., NisP).
  • Type II systems utilize dedicated ABC transporters with fused protease domains (e.g., MrsT in mersacidin) that cleave behind double-glycine motifs [4] [7].

Genetic Rearrangements

  • Horizontal Gene Transfer: The nis cluster resides on conjugative transposons (e.g., Tn5307), enabling dissemination across Lactococcus and related genera. This mobilizes not only biosynthetic genes but also sucrose metabolism genes [1] [6].
  • Immunity System Homology: ABC transporters (NisFEG) and lipoproteins (NisI) share structural motifs with those in mersacidin (mrsFEG) and epidermin (epiFEG), indicating conserved immunity mechanisms [4] [5].

Table 3: Evolutionary Divergence in Lantibiotic Pathways

FeatureType I (Nisin-like)Type II (Mersacidin-like)
DehydrataseLanB (NisB)Bifunctional LanM
CyclaseLanC (NisC)Bifunctional LanM
Leader PeptideFNLD-like motifGG motif
ProteaseExtracellular subtilisin (NisP)ABC transporter-associated
RegulationTwo-component (NisRK)Two-component (MrsR/K)

Functional Constraints

  • Ring Topology Conservation: The positioning of lanthionine rings (e.g., rings A, B, and C in nisin) is conserved across variants (nisin A/Z), underscoring their role in lipid II binding and pore formation [8] [9].
  • Regulatory Conservation: Autoinduction via two-component systems (e.g., NisRK, SpaRK) is a hallmark of lantibiotic gene clusters, optimizing production during high cell density [6] [9].

Properties

Product Name

Nisin from Lactococcus lactis

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

Molecular Formula

C143H230N42O37S7

Molecular Weight

3354.1 g/mol

InChI

InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29-

InChI Key

VOSQDGQTENUVIE-INNOLEBESA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC

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